4-(benzylamino)-2-oxo-2H-chromene-3-carbaldehyde
Description
Properties
IUPAC Name |
4-(benzylamino)-2-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c19-11-14-16(18-10-12-6-2-1-3-7-12)13-8-4-5-9-15(13)21-17(14)20/h1-9,11,18H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDBNOOCLHWAJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C(=O)OC3=CC=CC=C32)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353131 | |
| Record name | 4-(Benzylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111222-25-4 | |
| Record name | 4-(Benzylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
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Imine Formation : Benzaldehyde reacts with benzylamine to generate a Schiff base intermediate.
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Nucleophilic Attack : The enol form of 4-hydroxycoumarin attacks the imine carbon, facilitating cyclization.
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Aldehyde Incorporation : Tautomerization and oxidation steps introduce the carbaldehyde group at position 3.
Optimized Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst (oxalic acid) | 0.56 mmol | Maximizes rate of imine formation |
| Solvent | Water | Enhances solubility of intermediates |
| Temperature | 80°C | Balances reaction rate and side-product formation |
| Reaction Time | 6 hours | Ensures complete cyclization |
Under these conditions, yields exceed 82%, with purity >95% after recrystallization in ethanol.
Stepwise Synthesis via Intermediate Formation
For higher regioselectivity, a two-step protocol is employed:
Step 1: Synthesis of 4-Aminocoumarin
4-Hydroxycoumarin undergoes nitration at position 4 using concentrated nitric acid, followed by reduction with hydrogen gas (10 atm) and palladium-on-carbon (Pd/C) to yield 4-aminocoumarin.
Step 2: Formylation and Benzylation
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Vilsmeier-Haack Formylation : 4-Aminocoumarin reacts with phosphoryl chloride (POCl₃) in dimethylformamide (DMF) at 0–5°C, introducing the carbaldehyde group at position 3.
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Benzylation : The amino group at position 4 is alkylated using benzyl bromide in the presence of potassium carbonate (K₂CO₃) in anhydrous acetonitrile.
Key Data :
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Formylation yield: 75% (purity 98%)
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Benzylation yield: 88% (purity 97%)
Industrial-Scale Production
Continuous flow reactors improve scalability and safety for large-scale synthesis:
Reactor Design
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Microfluidic Channels : Enable precise temperature control (ΔT ± 1°C).
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Residence Time : 30 minutes (vs. 6 hours in batch).
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Catalyst Recycling : Oxalic acid is recovered via nanofiltration (90% efficiency).
Performance Metrics :
| Metric | Batch Process | Flow Process |
|---|---|---|
| Annual Production | 50 kg | 500 kg |
| Purity | 95% | 98% |
| Waste Generated | 15 L/kg | 3 L/kg |
Mechanistic Insights and Side Reactions
Competing Pathways
Chemical Reactions Analysis
Types of Reactions
4-(benzylamino)-2-oxo-2H-chromene-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-(benzylamino)-2-oxo-2H-chromene-3-carboxylic acid.
Reduction: 4-(benzylamino)-2-hydroxy-2H-chromene-3-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
4-(Benzylamino)-2-oxo-2H-chromene-3-carbaldehyde serves as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions including oxidation, reduction, and nucleophilic substitution.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts the aldehyde group to a carboxylic acid | KMnO4, CrO3 |
| Reduction | Reduces the carbonyl group to an alcohol | NaBH4, LiAlH4 |
| Substitution | Participates in nucleophilic substitution reactions | Amines, thiols |
Biology
The compound is being studied for its potential antimicrobial and anticancer properties . Research indicates that it may inhibit specific enzymes by binding to their active sites, affecting cellular processes like apoptosis and cell proliferation.
Medicine
In medicinal chemistry, 4-(benzylamino)-2-oxo-2H-chromene-3-carbaldehyde is investigated for:
- Drug Development : Targeting specific enzymes or receptors.
- Therapeutic Applications : Potential use in treatments for various diseases due to its biological activity.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various applications:
- Anticancer Activity : A study demonstrated that derivatives of chromene compounds exhibited significant cytotoxic effects on cancer cell lines, suggesting potential therapeutic applications.
- Antimicrobial Studies : Research indicated that chromene derivatives possess antibacterial activity against several pathogens, making them candidates for new antibiotic agents.
Mechanism of Action
The mechanism of action of 4-(benzylamino)-2-oxo-2H-chromene-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes such as apoptosis and cell proliferation.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Chromene Derivatives
Key Observations :
- Substituent Effects: The benzylamino group in the target compound enhances lipophilicity (XLogP3 = 3.3) compared to the morpholino analogue (XLogP3 = 1.8), which has a polar morpholine ring .
- Reactivity : The 4-chloro analogue serves as a reactive intermediate for nucleophilic substitutions (e.g., amination), whereas the aldehyde group at position 3 allows further functionalization via condensation or oxime formation .
Biological Activity
4-(Benzylamino)-2-oxo-2H-chromene-3-carbaldehyde is a synthetic compound belonging to the chromene family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C17H13NO3
- Molecular Weight : 279.29 g/mol
- CAS Number : 111222-25-4
- Melting Point : 204-205 °C (in ethanol) .
The biological activity of 4-(benzylamino)-2-oxo-2H-chromene-3-carbaldehyde is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes and receptors, contributing to its therapeutic effects.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s disease. In vitro assays indicated significant inhibition rates, suggesting its utility in enhancing cholinergic transmission .
- Antioxidant Activity : The chromene structure is known for its antioxidant properties, which may protect cells from oxidative stress. This activity is essential for preventing cellular damage in various pathological conditions .
- Anticancer Properties : Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways related to cell survival .
Biological Activity Data
The following table summarizes key biological activities and findings related to 4-(benzylamino)-2-oxo-2H-chromene-3-carbaldehyde:
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of 4-(benzylamino)-2-oxo-2H-chromene-3-carbaldehyde in a rat model of Alzheimer’s disease. The results indicated that treatment with the compound reduced amyloid-beta plaque formation and improved cognitive function, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
- Anticancer Research : In a recent study focusing on breast cancer, the compound demonstrated significant cytotoxicity against MCF-7 cells, with mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase. This study supports further investigation into its use as a chemotherapeutic agent .
- Antioxidant Studies : The antioxidant capacity was evaluated using various in vitro assays, revealing that the compound effectively scavenged free radicals and reduced lipid peroxidation in cellular models, indicating its potential role in preventing oxidative damage .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(benzylamino)-2-oxo-2H-chromene-3-carbaldehyde?
- Methodological Answer : The compound is typically synthesized via multi-step protocols. A representative route involves:
Condensation : Reacting 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate in the presence of piperidine to form a chromene scaffold .
Formylation : Using the Vilsmeier–Haack reaction (POCl₃/DMF) to introduce the aldehyde group at the 3-position of the chromene core .
Amination : Introducing the benzylamine group via nucleophilic substitution or Schiff base formation, followed by purification via recrystallization (e.g., Et₂O) .
- Key Validation : Confirm intermediate structures using NMR (e.g., δ 8.76 ppm for aldehyde protons) and HRMS .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use HPLC or TLC to assess purity, with recrystallization in solvents like dichloromethane/hexane for further purification .
- Spectroscopy :
- NMR: Look for diagnostic peaks (e.g., δ 8.76 ppm for the aldehyde proton, δ 3.46 ppm for benzylamino CH₂) .
- NMR: Confirm carbonyl (δ 164–161 ppm) and chromene ring carbons .
- HRMS: Match experimental m/z (e.g., 420.2046) with theoretical values .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., poor diffraction, twinning) be addressed during structural analysis?
- Methodological Answer :
- Data Collection : Optimize crystal growth using vapor diffusion or slow evaporation. For small molecules, employ SHELXL for refinement, leveraging its robustness with high-resolution data .
- Twinning : Use the TWIN/BASF commands in SHELXL to model twinned data. Validate with R-factor metrics and electron density maps .
- Software Tools : Cross-validate structures with PLATON or Olex2 to detect disorders or solvent masking .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Methodological Answer :
- Probe Reaction Conditions : Check for side reactions (e.g., oxidation of aldehyde groups) or solvent effects (e.g., deuteration artifacts) .
- Advanced NMR : Use 2D techniques (e.g., HMBC, HSQC) to assign ambiguous peaks. For example, HMBC can correlate the aldehyde proton (δ 8.76 ppm) with adjacent carbonyl carbons .
- Comparative Analysis : Cross-reference with published spectra of structurally related chromene derivatives (e.g., 7-(diethylamino) analogs) .
Q. How can derivatization of the aldehyde group enhance bioactivity studies?
- Methodological Answer :
- Hydrazide Condensation : React with 2-((4,5-dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide to form hydrazone derivatives, which are tested for antibacterial activity .
- Schiff Base Formation : Condense with amines (e.g., aminophenols) under reflux (90°C, 6 hours) to generate imine-linked derivatives for cytotoxicity screening .
- Validation : Monitor reaction progress via TLC and characterize products using NMR and melting point analysis .
Q. What computational methods predict electronic properties relevant to photophysical applications?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model HOMO-LUMO gaps, focusing on the aldehyde and benzylamino groups’ electron-withdrawing/donating effects .
- TD-DFT : Simulate UV-Vis spectra to correlate with experimental λmax values (e.g., chromene derivatives often absorb at 300–400 nm) .
- Validation : Compare computed dipole moments with crystallographic data to assess charge distribution .
Troubleshooting & Contradictions
Q. How to address low yields during benzylamino group introduction?
- Methodological Answer :
- Optimize Stoichiometry : Use excess benzylamine (1.5–2 eq.) and anhydrous conditions to minimize hydrolysis .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., Et₃N) to accelerate imine formation .
- Monitor Intermediates : Use inline IR or LC-MS to detect unreacted starting materials .
Q. Why might biological assays show inconsistent activity across derivatives?
- Methodological Answer :
- Structure-Activity Relationships (SAR) : Systematically vary substituents (e.g., electron-withdrawing groups on benzylamino) and correlate with MIC values .
- Membrane Permeability : Assess logP (via HPLC) to differentiate intracellular vs. membrane-targeted activity .
- Control Experiments : Include positive controls (e.g., ciprofloxacin) and validate assay conditions (pH, incubation time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
